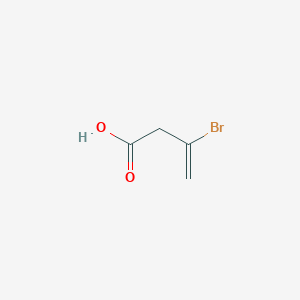

3-Bromo-but-3-enoic acid

Description

Significance of Alpha, Beta-Unsaturated Carboxylic Acids in Organic Chemistry

Alpha, beta-unsaturated carboxylic acids are a class of organic compounds characterized by a carbon-carbon double bond between the alpha and beta positions relative to a carboxylic acid group. wikipedia.org This structural arrangement confers a unique electronic profile, making them valuable building blocks in organic synthesis. chemistryviews.orgrsc.org They are found in numerous biologically active natural products and pharmaceuticals, highlighting their importance in medicinal chemistry. chemistryviews.org

The conjugated system of the double bond and the carbonyl group makes these molecules susceptible to a variety of chemical transformations. wikipedia.org They can undergo nucleophilic attack at the β-carbon in what is known as a conjugate or Michael addition. wikipedia.orgsmolecule.com Furthermore, the double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, providing a pathway to complex cyclic structures. wikipedia.org Their utility is further demonstrated by their role as precursors in the synthesis of other important organic compounds like esters, amides, and acid chlorides. rsc.orgncert.nic.in The synthesis of α,β-unsaturated carboxylic acids itself has been the subject of extensive research, with methods ranging from classic condensation reactions like the Wittig or Horner–Wadsworth–Emmons reactions to more modern, atom-economical approaches involving catalytic carbonylation. chemistryviews.orgrsc.org

Unique Reactivity Profile Conferred by Bromine and Olefinic Moieties in 3-Bromo-but-3-enoic Acid

The presence of both a bromine atom and an olefinic (double bond) moiety in the structure of this compound imparts a distinct and versatile reactivity profile. The molecule, with the chemical formula C₄H₅BrO₂, possesses a vinyl bromide functionality attached to a carboxylic acid backbone.

The bromine atom, being a good leaving group, makes the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the C3 position. Simultaneously, the double bond can participate in addition reactions, where electrophiles can add across the π-system. The interplay between the electron-withdrawing carboxylic acid group and the bromine atom influences the electron density of the double bond, modulating its reactivity in these additions. This dual functionality makes this compound a valuable intermediate for synthesizing more complex molecules. smolecule.com For instance, it can serve as a building block in palladium-catalyzed cross-coupling reactions to form various 3-substituted but-3-enoic acids. researchgate.net

Overview of Contemporary Research Directions for Halogenated Butenoic Acid Derivatives

Research into halogenated butenoic acid derivatives is an active and expanding area, driven by their potential applications in various scientific fields. These compounds serve as versatile intermediates in organic synthesis and have been investigated for their biological activities.

One significant research direction focuses on the synthesis of novel halogenated butenoic acid derivatives and their subsequent transformations into more complex molecular architectures. google.com For example, methods have been developed for the preparation of 4-halogeno-2-butenoic acids, which are useful in the synthesis of vitamin A and other related compounds. google.com Another area of interest is the exploration of their biological properties. Derivatives of butenoic acid have shown potential in medicinal chemistry, with some exhibiting antitumor activity. For instance, certain amino- and bromo-substituted butenoic acid derivatives have been studied for their potential in cancer imaging and therapy. Furthermore, halogenated organic compounds, including butenoic acid derivatives, are studied for their environmental impact and toxicological profiles. ontosight.ai The development of efficient and environmentally benign synthetic methods for these compounds is also a key research focus. semanticscholar.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromobut-3-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO2/c1-3(5)2-4(6)7/h1-2H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSHMHONAMIVTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21031-45-8 | |

| Record name | 3-bromobut-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromo but 3 Enoic Acid and Its Stereoisomers

Regioselective and Stereoselective Synthesis Approaches

Achieving specific regiochemistry and stereochemistry is crucial in the synthesis of complex organic molecules. The following sections detail methods to control the placement and orientation of the bromine atom in the butenoic acid framework.

Direct Bromination of Butenoic Acid Derivatives

The direct bromination of butenoic acid derivatives is a common method for synthesizing 3-bromo-but-3-enoic acid. This reaction typically involves treating a butenoic acid with elemental bromine (Br₂). smolecule.com The solvent choice is critical, with carbon tetrachloride (CCl₄) and dichloromethane (B109758) (CH₂Cl₂) being frequently used.

The reaction proceeds through an electrophilic addition mechanism where the bromine molecule adds across the double bond of the butenoic acid. sci-hub.se This is followed by the elimination of hydrogen bromide (HBr), leading to the formation of the brominated product. Controlling the reaction conditions, such as temperature and the presence of a radical initiator, is essential to ensure selective bromination at the desired position and to minimize side reactions.

| Reactant | Reagent | Solvent | Product |

| But-3-enoic acid | Bromine (Br₂) | Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) | This compound |

This table summarizes the direct bromination of but-3-enoic acid.

Allylic Bromination Strategies Utilizing N-Bromosuccinimide (NBS) for (E)-Isomer Control

For the stereoselective synthesis of the (E)-isomer of this compound, allylic bromination using N-bromosuccinimide (NBS) is a preferred method. masterorganicchemistry.comchadsprep.com NBS serves as a source of bromine radicals under specific conditions, leading to the substitution of a hydrogen atom at the allylic position—the carbon atom adjacent to the double bond. masterorganicchemistry.comchadsprep.comlibretexts.org

This reaction, often referred to as the Wohl-Ziegler reaction, is typically initiated by light or a radical initiator in a non-polar solvent like carbon tetrachloride (CCl₄). masterorganicchemistry.comlibretexts.org The use of NBS is advantageous as it provides a low, steady concentration of bromine, which minimizes the competing electrophilic addition of bromine to the double bond. masterorganicchemistry.comchadsprep.com The reaction mechanism involves the formation of an allylic radical intermediate, which then reacts with bromine to yield the allylic bromide. libretexts.org The stereochemical outcome, favoring the (E)-isomer, is a key feature of this methodology. nih.gov

| Substrate | Reagent | Initiator | Solvent | Key Feature |

| But-3-enoic acid derivative | N-Bromosuccinimide (NBS) | Light or Radical Initiator (e.g., AIBN) | Carbon tetrachloride (CCl₄) | Stereoselective formation of (E)-isomer |

This table outlines the key components for the allylic bromination of but-3-enoic acid derivatives.

Palladium-Catalyzed Cross-Coupling Reactions for Analogous Structures (e.g., from 3-Iodobut-3-enoic Acid)

Palladium-catalyzed cross-coupling reactions offer a versatile route to 3-substituted but-3-enoic acids, which are structural analogs of this compound. nih.govresearchgate.net These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst. nobelprize.orglibretexts.org For instance, 3-iodobut-3-enoic acid can be coupled with various organozinc or organotin compounds to introduce a range of substituents at the 3-position. nih.govresearchgate.net

The catalytic cycle generally involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organic group from the organometallic reagent to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. nobelprize.orglibretexts.org These reactions are known for their high efficiency, mild reaction conditions, and tolerance of various functional groups. nobelprize.org The choice of ligands on the palladium catalyst is crucial for optimizing the reaction's efficiency and selectivity. nih.govrsc.org

| Substrate | Coupling Partner | Catalyst | Solvent | Product |

| 3-Iodobut-3-enoic acid | Organozinc or Organotin compound | PdCl₂(MeCN)₂ | DMF | 3-Substituted but-3-enoic acid |

This table illustrates a typical palladium-catalyzed cross-coupling reaction to form 3-substituted but-3-enoic acids.

Decarboxylative Bromination Pathways to Access this compound Scaffolds

Decarboxylative halogenation, also known as halodecarboxylation, is a fundamental method for synthesizing organic halides from carboxylic acids. acs.org This process involves the replacement of a carboxyl group with a halogen atom.

Mechanistic Insights into Halodecarboxylation Reactions

The Hunsdiecker reaction is a classic example of a decarboxylative bromination, where a silver salt of a carboxylic acid reacts with bromine to form an organic bromide. wikipedia.org The reaction is believed to proceed through a radical mechanism. wikipedia.orgnih.gov An acyl hypobromite (B1234621) is formed as an intermediate, which then undergoes homolytic cleavage to generate a carboxyl radical. This radical subsequently loses carbon dioxide to form an alkyl or vinyl radical, which then abstracts a bromine atom to yield the final product. wikipedia.org

For α,β-unsaturated carboxylic acids, the reaction can be more complex, with the potential for competing reactions. wikipedia.org The mechanism for the halodecarboxylation of aromatic acids can be ambiguous, sometimes involving radical intermediates and other times proceeding through a concerted ipso substitution. acs.orgnih.gov

Application of Modern Catalytic Systems in Decarboxylative Bromination

Modern advancements have led to the development of catalytic systems for decarboxylative bromination that avoid the use of stoichiometric heavy metal salts. acs.orgosti.gov These newer methods often employ transition metal catalysts or are conducted under metal-free conditions. osti.govacs.orgccspublishing.org.cn

For example, a method for the decarboxylative bromination of α,β-unsaturated carboxylic acids uses diacetoxyiodobenzene (B1259982) in combination with tetraethylammonium (B1195904) bromide, offering a mild and efficient route to bromoalkenes. nih.govresearchgate.net Another innovative approach involves an anodic oxidation process where α,β-unsaturated carboxylic acids are converted to their corresponding bromoalkenes using ammonium (B1175870) bromide as the bromine source in a transition-metal-free system. ccspublishing.org.cnresearchgate.net Chemoenzymatic methods, such as using vanadium chloroperoxidase, have also been developed for the bromodecarboxylation of α,β-unsaturated carboxylic acids, providing a green and selective alternative. acs.org These modern catalytic systems often provide better yields, milder reaction conditions, and greater functional group tolerance compared to classical methods. osti.govprinceton.edu

| Method | Reagents/Catalyst | Key Features |

| Hunsdiecker Reaction | Silver carboxylate, Bromine | Classic method, radical mechanism wikipedia.org |

| Hypervalent Iodine Reagent System | Diacetoxyiodobenzene, Tetraethylammonium bromide | Mild, efficient, metal-free nih.govresearchgate.net |

| Anodic Oxidation | Ammonium bromide | Transition-metal-free, short reaction time ccspublishing.org.cnresearchgate.net |

| Chemoenzymatic Bromodecarboxylation | Vanadium chloroperoxidase, H₂O₂, Bromide | Green, selective acs.org |

This table compares different methods for decarboxylative bromination.

Multi-Component Reactions Incorporating this compound Precursors

Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules from simple starting materials in a single step, embodying the principles of atom economy and green chemistry. While direct MCRs involving this compound are not extensively documented, several strategies utilize its precursors or structurally related compounds to generate diverse molecular scaffolds.

One notable example involves the in-situ generation of reactive intermediates from precursors that can then participate in MCRs. For instance, α-haloketones, which share reactivity patterns with the bromo-enoic acid motif, are widely used. A one-pot, three-component reaction of aromatic α-bromoketones, primary amines, and phenyl isothiocyanate has been reported for the synthesis of thiazol-2-imines. rsc.org Similarly, the condensation of α-haloketones with thiourea (B124793) is a classic method for preparing 2-imino-1,3-thiazolines. rsc.org These reactions highlight the potential for generating heterocyclic systems by combining a bromo-carbonyl precursor with amines and a sulfur source.

The Petasis reaction, a borono-Mannich reaction, represents another versatile MCR platform. acs.org This reaction typically involves the coupling of a boronic acid, an amine, and a carbonyl compound. acs.org While not directly employing this compound, the methodology's tolerance for a wide range of functional groups suggests its potential applicability. Precursors to this compound could be designed to incorporate a boronic acid moiety, enabling their participation in Petasis-type transformations to yield complex amino acids.

Furthermore, MCRs involving formaldehyde (B43269) as a C1 building block can generate highly reactive methylidene adducts. beilstein-journals.org These intermediates can be trapped by various nucleophiles, including dienes in Diels-Alder type reactions. beilstein-journals.org A precursor to this compound could potentially be activated to form a similar reactive species, which would then undergo a multi-component cycloaddition.

The following table summarizes representative multi-component reaction strategies that could be adapted for use with precursors of this compound:

| Reaction Type | Components | Potential Product Scaffold | Key Features |

| Thiazole Synthesis | α-Bromoketone, Primary Amine, Phenyl Isothiocyanate | Thiazol-2-imine | One-pot, good yields |

| Thiazoline Synthesis | α-Haloketone, Thiourea | 2-Imino-1,3-thiazoline | Well-established, versatile |

| Petasis Reaction | Boronic Acid, Amine, Carbonyl Compound | Highly Functionalized Amines | High stereoselectivity |

| Formaldehyde-based MCR | Formaldehyde, CH-Acid, Diene | Cycloadducts | In-situ generation of reactive intermediates |

Optimization of Reaction Conditions for Enhanced Yield and Purity in this compound Synthesis

The synthesis of this compound and its derivatives often requires careful optimization of reaction parameters to maximize yield and purity while minimizing side reactions. Key factors that are typically fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

In a study focused on the synthesis of pyrrolo[2,3,4-kl]acridine derivatives, which involves a multi-step process, the optimization of reaction conditions for a key step provides valuable insights. researchgate.net The researchers systematically varied the catalyst, solvent, temperature, and reaction time to achieve the highest possible yield. For instance, using silica (B1680970) sulfuric acid (SSA) as a heterogeneous catalyst, they found that ethanol (B145695) was a superior solvent compared to acetic acid, ethylene (B1197577) glycol, or water. researchgate.net The optimal temperature was determined to be 110 °C, as lower temperatures resulted in lower yields and a higher temperature led to a slight decrease in yield. researchgate.net The reaction time was also optimized to 12 minutes, with longer times not providing any improvement. researchgate.net

The synthesis of related substituted but-3-enoic acids has also been the subject of optimization studies. For the preparation of (E)-(2,4,5-trifluorophenyl)but-3-enoic acid, the hydrolysis of the corresponding methyl ester was investigated under both acidic and basic conditions. nih.gov Acid-catalyzed hydrolysis with 3 M HCl resulted in almost quantitative conversion to the desired but-2-enoic acid regioisomer, while basic hydrolysis with 3 M NaOH led to regio-isomerization to furnish the but-3-enoic acid derivative in 92% yield. nih.gov This demonstrates the critical role of pH in controlling the regioselectivity of the double bond in the final product.

Furthermore, in the coupling of carboxylic acids to form amides, a common subsequent step for butenoic acid derivatives, the choice of coupling reagents and bases is crucial. nih.gov For the synthesis of a specific amide, extensive screening revealed that using oxalyl chloride for activation in combination with triethylamine (B128534) (Et3N) as a base in THF provided the highest yield and selectivity. nih.gov The use of other bases like N-methylmorpholine (NMM) or pyridine (B92270) gave less optimal results. nih.gov

The following table summarizes the optimized conditions from a representative study on the synthesis of a related compound, highlighting the impact of various parameters on reaction yield.

| Parameter | Variation | Yield (%) | Reference |

| Catalyst | None | 0 | researchgate.net |

| Silica Sulfuric Acid (SSA) | 91 | researchgate.net | |

| Solvent | Acetic Acid | Lower than ethanol | researchgate.net |

| Ethylene Glycol | Lower than ethanol | researchgate.net | |

| Water | Lower than ethanol | researchgate.net | |

| Ethanol | 91 | researchgate.net | |

| Temperature (°C) | 90 | 71 | researchgate.net |

| 100 | 85 | researchgate.net | |

| 110 | 91 | researchgate.net | |

| 120 | 87 | researchgate.net | |

| Reaction Time (min) | 8 | Lower than 12 min | researchgate.net |

| 10 | Lower than 12 min | researchgate.net | |

| 12 | 91 | researchgate.net | |

| 15 | No improvement | researchgate.net | |

| 20 | No improvement | researchgate.net |

Elucidating the Chemical Reactivity and Transformation Pathways of 3 Bromo but 3 Enoic Acid

Nucleophilic Substitution Reactions at the Bromine Center

The presence of a bromine atom on a double-bond carbon (a vinylic position) significantly influences its reactivity towards nucleophiles.

The bromine atom in 3-bromo-but-3-enoic acid is attached to an sp²-hybridized carbon of the alkene. This configuration makes the C-Br bond stronger and less susceptible to classical SN2 (bimolecular nucleophilic substitution) reactions compared to a bromine atom on an sp³-hybridized carbon (alkyl halide). The partial double-bond character between the carbon and bromine due to resonance further strengthens this bond, making direct displacement difficult. vaia.com Consequently, the lability of the bromine atom is considered low under standard SN2 conditions.

However, substitution can be preceded by a prototropic shift (a rearrangement involving the transfer of a proton). For instance, in the related compound α-bromo-β-methylcrotonic acid, it has been shown that reaction with nucleophiles like alkoxides or piperidine (B6355638) involves a shift to form 2-bromo-3-methylbut-3-enoic acid before the bromine is replaced. rsc.org This suggests that the reaction pathway and the apparent lability of the bromine in vinylic systems like this compound can be dependent on the reaction conditions and the specific nucleophile used. rsc.org

Despite the inherent low reactivity of vinylic halides, this compound can undergo substitution reactions, allowing for the synthesis of various derivatives. The bromine atom can be replaced by nucleophiles such as hydroxide (B78521) ions (OH⁻) or amines (NH₂R), leading to the formation of new substituted butenoic acids. smolecule.com These reactions often require specific conditions to proceed efficiently.

For example, the reaction with amines would yield 3-amino-but-3-enoic acid derivatives. While detailed studies on this compound itself are limited, analogous transformations are fundamental in organic synthesis. Palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki reactions, provide a modern and more efficient method for substituting the bromine atom with a wide variety of groups. For instance, the related compound 3-iodobut-3-enoic acid readily couples with organozinc or organotin compounds in the presence of a palladium catalyst. acs.orgacs.org

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product | Reaction Type |

|---|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 3-Hydroxy-but-3-enoic acid | Nucleophilic Substitution |

| Amine | Alkylamine (R-NH₂) | 3-(Alkylamino)-but-3-enoic acid | Nucleophilic Substitution |

Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond

The electron-rich carbon-carbon double bond in this compound is susceptible to attack by electrophiles. smolecule.com These reactions involve breaking the pi (π) bond of the alkene to form two new single (σ) bonds. savemyexams.comsavemyexams.com

The addition of electrophiles to the unsymmetrical double bond of this compound is governed by principles of regioselectivity and stereoselectivity.

Regioselectivity: When adding a hydrogen halide (HX) like HBr, the reaction is expected to follow Markovnikov's rule. masterorganicchemistry.commasterorganicchemistry.com This rule predicts that the hydrogen atom of the electrophile will add to the carbon atom of the double bond that already has more hydrogen atoms. However, the presence of the electron-withdrawing bromine and carboxylic acid groups can influence the stability of the intermediate carbocation, potentially altering the expected outcome. The addition of halogens like Br₂ in an inert solvent leads to the formation of a dihalogenated product. savemyexams.com If the reaction is performed in a nucleophilic solvent like water (forming a halohydrin), the regioselectivity is such that the halogen (acting as the electrophile) adds to one carbon, and the nucleophilic solvent attacks the more substituted carbon of the intermediate halonium ion. lasalle.edulibretexts.org

Stereoselectivity: The addition of halogens (X₂) to alkenes typically proceeds through a cyclic halonium ion intermediate. The subsequent attack by the halide ion (or other nucleophile) occurs from the opposite face (anti-addition), resulting in a trans product. masterorganicchemistry.comlasalle.edu The addition of hydrogen halides often proceeds through a planar carbocation intermediate and is generally not stereoselective, leading to a mixture of syn and anti addition products. masterorganicchemistry.com

The mechanism of electrophilic addition to an alkene generally occurs in a two-step process. libretexts.orgsavemyexams.com

Electrophilic Attack: The pi electrons of the C=C double bond act as a nucleophile, attacking the electrophile (e.g., the δ⁺ hydrogen in HBr or an induced dipole in Br₂). libretexts.orgsavemyexams.com This step breaks the pi bond and forms a carbocation intermediate (in the case of HX addition) or a cyclic bromonium ion (in the case of Br₂ addition). savemyexams.comlasalle.edu The stability of the resulting carbocation is a key factor in determining the regioselectivity of the addition. Tertiary carbocations are more stable than secondary, which are more stable than primary ones. savemyexams.com

Nucleophilic Attack: A nucleophile (e.g., the bromide ion, Br⁻) then attacks the positively charged intermediate. libretexts.org In the case of a carbocation, the nucleophile can attack from either face. masterorganicchemistry.com In the case of a cyclic bromonium ion, the nucleophile attacks a carbon atom from the side opposite the bromine bridge in an SN2-like fashion, leading to anti-stereoselectivity. lasalle.edulibretexts.org

Table 2: Electrophilic Addition Reactions and Mechanisms

| Reagent | Expected Major Product | Intermediate | Key Principle(s) |

|---|---|---|---|

| Hydrogen Halide (HX) | Product based on carbocation stability | Carbocation savemyexams.com | Markovnikov's Rule savemyexams.com |

| Halogen (X₂) | Anti-addition product | Cyclic Halonium Ion lasalle.edu | Anti-stereoselectivity masterorganicchemistry.com |

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) in this compound exhibits its own characteristic reactivity, which generally does not interfere with the reactions at the double bond or bromine center under specific conditions.

The -COOH group can undergo several common transformations:

Reduction: Carboxylic acids can be reduced to primary alcohols. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this conversion. Diborane (B8814927) (B₂H₆) is also effective and offers the advantage of not readily reducing other functional groups like esters or halides. ncert.nic.in

Esterification: In the presence of an acid catalyst, this compound can react with an alcohol to form an ester. This is a reversible equilibrium reaction, and water is typically removed to drive the reaction to completion.

Conversion to Acid Halides: The carboxylic acid can be converted to a more reactive acid halide, such as an acid chloride or acid bromide. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for this purpose. The Hell-Volhard-Zelinskii reaction, for example, involves the initial conversion of a carboxylic acid to an acid bromide using PBr₃. libretexts.org

Decarboxylation: While not always facile, carboxylic acids can lose carbon dioxide under certain conditions, a process known as decarboxylation. ncert.nic.in

Derivatization through Esterification and Amidation

The carboxylic acid moiety of this compound serves as a handle for various derivatization reactions, most notably esterification and amidation, to produce a range of functionalized molecules.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid, is a common approach. For instance, the reaction with methanol (B129727) or ethanol (B145695) would yield methyl 3-bromobut-3-enoate or ethyl 3-bromobut-3-enoate, respectively. The reaction of the related ethyl (2E)-4-bromo-3-alkoxybut-2-enoates with phenols or naphthols in the presence of potassium carbonate and acetone (B3395972) has also been reported to produce various substituted butenoic acid esters yu.edu.jo.

Amidation: The synthesis of amides from this compound can be accomplished by reacting it with ammonia (B1221849) or a primary or secondary amine. This transformation typically requires activation of the carboxylic acid, for example, by converting it into a more reactive acyl chloride, or by using coupling agents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the direct coupling of the carboxylic acid with an amine to form the corresponding amide researchgate.netcatalyticamidation.infoucl.ac.uk. The reaction conditions can be optimized for various amines, including those that are electron-deficient researchgate.netorganic-chemistry.org.

Below is a table summarizing representative esterification and amidation reactions.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Catalyst/Reagent | Reference(s) |

| This compound | Methanol | Methyl 3-bromobut-3-enoate | Esterification | H₂SO₄ | cymitquimica.com |

| This compound | Aniline | N-phenyl-3-bromobut-3-enamide | Amidation | EDC, HOBt | researchgate.net |

| Ethyl (2E)-4-bromo-3-methoxybut-2-enoate | Phenol | Ethyl (2E)-3-methoxy-4-phenoxybut-2-enoate | Esterification (etherification) | K₂CO₃, Acetone | yu.edu.jo |

Oxidation and Reduction Chemistry of the Carboxylic Acid Group

The carboxylic acid group of this compound can undergo both oxidation and reduction, leading to different classes of compounds. However, the presence of the vinyl bromide adds a layer of complexity, as this functionality can also be susceptible to certain redox conditions.

Reduction: The carboxylic acid can be reduced to a primary alcohol, yielding 3-bromo-but-3-en-1-ol. Strong reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of carboxylic acids to alcohols ksu.edu.sa. Another effective reagent is diborane (B₂H₆), often used as a solution in tetrahydrofuran (B95107) (THF), which can selectively reduce the carboxylic acid in the presence of other functional groups cdnsciencepub.comlibretexts.org. The use of milder reducing agents like sodium borohydride (B1222165) (NaBH₄) is generally ineffective for the reduction of carboxylic acids.

Oxidation: The oxidation of the carboxylic acid group itself is not a common transformation as it is already in a high oxidation state. However, the alkene moiety is susceptible to oxidation. Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under alkaline conditions can lead to the dihydroxylation of the double bond to form a diol hydrosilintl.comlibretexts.org. Under harsher, acidic conditions, oxidative cleavage of the double bond can occur libretexts.orgnitrkl.ac.in. The stability of the vinyl bromide under these oxidative conditions would need to be considered, as oxidation of the bromide or other side reactions could potentially occur masterorganicchemistry.comnih.gov.

The following table outlines the expected products from the oxidation and reduction of this compound.

| Reactant | Reagent(s) | Expected Major Product | Reaction Type | Reference(s) |

| This compound | 1. LiAlH₄, 2. H₃O⁺ | 3-Bromo-but-3-en-1-ol | Reduction | ksu.edu.sa |

| This compound | BH₃/THF | 3-Bromo-but-3-en-1-ol | Reduction | cdnsciencepub.comlibretexts.org |

| This compound | Cold, dilute KMnO₄, OH⁻ | 3-Bromo-3,4-dihydroxybutanoic acid | Oxidation (dihydroxylation) | hydrosilintl.comlibretexts.org |

| This compound | Hot, conc. KMnO₄, H⁺ | Oxidative cleavage products | Oxidation (cleavage) | libretexts.orgnitrkl.ac.in |

Pericyclic and Cycloaddition Chemistry

The conjugated system within this compound and its derivatives makes it a potential substrate for pericyclic reactions, particularly Diels-Alder and Michael additions.

Diels-Alder Cycloadditions Involving the Enone System

The carbon-carbon double bond in this compound, being part of an α,β-unsaturated system, can act as a dienophile in Diels-Alder reactions wikipedia.orgmasterorganicchemistry.com. This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with the dienophile to form a six-membered ring sigmaaldrich.com. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. The bromine atom and the carboxylic acid group in this compound are electron-withdrawing, which should increase its reactivity as a dienophile. For example, the Diels-Alder reaction of ethyl α-bromoacrylate with various dienes has been shown to produce cyclohexene (B86901) derivatives in good yields researchgate.net. It is expected that this compound would react similarly with dienes like cyclopentadiene (B3395910) or butadiene under thermal or Lewis acid-catalyzed conditions to yield the corresponding brominated cyclohexene carboxylic acid adducts.

Exploration of Michael Addition Pathways

As an α,β-unsaturated carboxylic acid, this compound is a potential Michael acceptor in conjugate addition reactions wikipedia.orguobabylon.edu.iq. In a Michael addition, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system fiveable.me. A wide range of nucleophiles, including enolates, amines, and organocuprates, can act as Michael donors researchgate.net. The reaction of this compound with a suitable nucleophile would result in the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position. For example, the conjugate addition of a dialkylcuprate to an α,β-unsaturated lactam has been reported to proceed with high stereoselectivity researchgate.net.

Radical Chemistry and Photoreactions of this compound

The presence of a vinyl bromide and a double bond in this compound opens up avenues for radical and photochemical reactions.

Radical Chemistry: The carbon-bromine bond can be homolytically cleaved to generate a vinyl radical. This can be initiated by radical initiators or through electrochemical methods. For instance, the electrochemical radical bromination and subsequent cyclization of alkenoic acids using carbon tetrabromide as a bromine radical precursor has been demonstrated tandfonline.comfigshare.comtandfonline.com. Intramolecular radical cyclizations of bromo-alkenoic acids are also known, where a radical generated elsewhere in the molecule adds to the double bond nih.gov. These types of reactions can be used to construct cyclic structures.

Photoreactions: The double bond in this compound can undergo photochemical reactions, such as E/Z isomerization upon irradiation with UV light researchgate.netscience.gov. Furthermore, photochemical methods can be employed to initiate radical reactions. The development of photoredox catalysis has expanded the scope of radical reactions under mild conditions, and such methods could potentially be applied to this compound for various transformations beilstein-journals.org.

Mechanistic Investigations of Complex Reaction Sequences Involving this compound

The vinylic bromine atom in this compound makes it a suitable substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. Mechanistic studies of these complex reaction sequences provide valuable insights into the roles of the catalyst, substrates, and reaction conditions.

Palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings, are particularly relevant. In a Negishi coupling, an organozinc reagent is coupled with an organic halide in the presence of a palladium or nickel catalyst wikipedia.orgsynarchive.comlibretexts.orgorganic-chemistry.orgnih.gov. The catalytic cycle is generally believed to involve:

Oxidative Addition: The Pd(0) catalyst reacts with the vinyl bromide (this compound derivative) to form a Pd(II) intermediate.

Transmetalation: The organozinc reagent transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst.

Similarly, in a Stille coupling, an organotin reagent is used in place of the organozinc compound organic-chemistry.orgresearchgate.netuwindsor.canih.gov. The mechanism follows a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The nature of the ligands on the palladium catalyst can significantly influence the efficiency and selectivity of these reactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo but 3 Enoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a pivotal tool for the unambiguous structural elucidation of organic molecules. For 3-Bromo-but-3-enoic acid, both ¹H and ¹³C NMR would provide critical information regarding its carbon framework and the chemical environment of each proton.

Stereochemical Assignments via Coupling Constants and NOESY Studies

The stereochemistry of this compound, specifically the geometric relationship across the double bond, could be determined using advanced NMR techniques. The geminal coupling constant (²JHH) between the two protons on the terminal alkene carbon (C4) would be a key indicator. Typically, geminal coupling constants in vinyl systems are relatively small, in the range of 0-3 Hz.

Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental in confirming the spatial proximity of protons. For instance, a NOESY experiment would be expected to show a correlation between the protons on C2 and the geminal protons on C4, providing further evidence for the connectivity. In the absence of experimental data, definitive stereochemical assignment is not possible.

¹H and ¹³C Chemical Shift Analysis for Structural Confirmation

The ¹H and ¹³C NMR spectra would offer a detailed map of the molecule's electronic structure.

¹H NMR: The proton spectrum is expected to show three distinct signals corresponding to the methylene (B1212753) protons adjacent to the carbonyl group (C2), and the two geminal vinylic protons (C4).

-CH₂- (C2): The protons on the carbon adjacent to the carboxylic acid would likely appear as a singlet in the range of 3.0-3.5 ppm. The electron-withdrawing effect of both the carbonyl group and the bromine atom on the adjacent carbon would cause a downfield shift.

=CH₂ (C4): The two geminal protons on the double bond are diastereotopic and would be expected to appear as two distinct signals, likely doublets due to geminal coupling. Their chemical shifts would be in the vinylic region, anticipated around 5.5-6.5 ppm. The proton cis to the bromine atom would likely resonate at a slightly different frequency than the proton trans to it.

¹³C NMR: The carbon spectrum would display four unique resonances corresponding to each carbon atom in the molecule.

-COOH (C1): The carboxylic acid carbon is the most deshielded and would appear significantly downfield, typically in the range of 170-180 ppm.

-CH₂- (C2): The methylene carbon would be expected to resonate in the range of 35-45 ppm.

=C(Br)- (C3): The carbon atom of the double bond bearing the bromine atom would be deshielded and is predicted to appear in the range of 120-130 ppm.

=CH₂ (C4): The terminal vinylic carbon would be expected to resonate in the range of 125-135 ppm.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-COOH) | - | 170-180 |

| C2 (-CH₂-) | 3.0-3.5 | 35-45 |

| C3 (=C(Br)-) | - | 120-130 |

| C4 (=CH₂) | 5.5-6.5 | 125-135 |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Identification of Characteristic Functional Group Absorptions and Band Assignments

The infrared (IR) and Raman spectra of this compound would be dominated by absorptions corresponding to the carboxylic acid and vinyl bromide moieties.

O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum between 2500 and 3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid would be prominent in the IR spectrum, typically appearing around 1700-1725 cm⁻¹.

C=C Stretch: The stretching vibration of the carbon-carbon double bond would give rise to a medium intensity band in the region of 1620-1640 cm⁻¹. This band would be observable in both IR and Raman spectra.

C-Br Stretch: The carbon-bromine stretching vibration is expected to produce a medium to strong absorption in the fingerprint region of the IR spectrum, typically between 500 and 600 cm⁻¹.

=C-H Bending: Out-of-plane bending vibrations of the vinylic C-H bonds would result in characteristic absorptions in the 890-950 cm⁻¹ region of the IR spectrum.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong, Sharp |

| Alkene | C=C Stretch | 1620-1640 | Medium |

| Vinyl Halide | C-Br Stretch | 500-600 | Medium-Strong |

| Alkene | =C-H Bend (out-of-plane) | 890-950 | Medium-Strong |

Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion (M⁺) would appear as a pair of peaks of almost equal intensity, separated by two mass units (m/z and m/z+2).

The fragmentation of this compound under electron ionization would likely proceed through several key pathways:

Loss of Bromine: A common fragmentation pathway for organobromine compounds is the cleavage of the C-Br bond, which would result in a fragment ion at [M-Br]⁺.

Decarboxylation: Loss of the carboxyl group as CO₂ is a characteristic fragmentation of carboxylic acids, leading to a peak at [M-44]⁺.

Alpha-Cleavage: Cleavage of the bond between C2 and C3 could occur, leading to various fragment ions.

McLafferty Rearrangement: While less likely given the structure, a McLafferty-type rearrangement involving the carboxylic acid group could potentially occur, though it is not a primary expected pathway.

The resulting mass spectrum would be a complex mixture of these and other fragment ions, providing a unique fingerprint for the molecule.

| Process | Lost Fragment | Expected m/z of Fragment Ion |

|---|---|---|

| Molecular Ion | - | M⁺ and M+2⁺ (approx. 1:1 ratio) |

| Loss of Bromine | Br• | [M-Br]⁺ |

| Decarboxylation | CO₂ | [M-44]⁺ |

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous determination of a compound's molecular formula. longdom.orglibretexts.org Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. longdom.org This precision allows for the differentiation between molecules that have the same nominal mass but different elemental compositions. libretexts.org

For this compound, with a proposed molecular formula of C₄H₅BrO₂, HRMS is used to verify this composition by comparing the experimentally measured exact mass to the theoretically calculated exact mass. The calculation is based on the precise masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, and ¹⁶O).

The theoretical exact mass of the neutral molecule and its common adducts can be calculated with high precision. This data provides a benchmark for experimental results, where a match within a narrow mass tolerance (typically <5 ppm) confirms the molecular formula.

Interactive Table 1: Theoretical Exact Mass Data for this compound (C₄H₅BrO₂) Isotopologues

Users can filter this table by Ion Type.

| Molecular Formula | Ion Type | Isotope | Calculated Exact Mass (Da) |

| C₄H₅⁷⁹BrO₂ | [M]⁺ | ⁷⁹Br | 163.94726 |

| C₄H₅⁸¹BrO₂ | [M]⁺ | ⁸¹Br | 165.94521 |

| C₄H₆⁷⁹BrO₂⁺ | [M+H]⁺ | ⁷⁹Br | 164.95509 |

| C₄H₆⁸¹BrO₂⁺ | [M+H]⁺ | ⁸¹Br | 166.95304 |

| C₄H₅⁷⁹BrO₂Na⁺ | [M+Na]⁺ | ⁷⁹Br | 186.93685 |

| C₄H₅⁸¹BrO₂Na⁺ | [M+Na]⁺ | ⁸¹Br | 188.93480 |

Isotopic Signature of Bromine for Compound Identification in Complex Mixtures

A key feature that facilitates the identification of brominated compounds in mass spectrometry is the characteristic isotopic signature of bromine. nih.gov Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, which have almost equal natural abundance (approximately 50.7% and 49.3%, respectively). wikipedia.orgyoutube.com

This near 1:1 ratio results in a distinctive doublet peak in the mass spectrum for any ion containing a single bromine atom. The two peaks, separated by approximately 2 Da, are referred to as the M and M+2 peaks and have nearly equal intensity. This unique pattern acts as a clear fingerprint for the presence of bromine, allowing for the rapid identification of bromine-containing species even within complex sample matrices. nih.gov The combination of accurate mass measurement from HRMS and the clear isotopic pattern provides a high degree of confidence in the identification of compounds like this compound. nih.gov

Interactive Table 2: Expected Isotopic Pattern for the [M+H]⁺ Ion of this compound

Users can sort this table by m/z or Relative Abundance.

| Ion | m/z (Theoretical) | Relative Abundance (%) |

| [C₄H₆⁷⁹BrO₂]⁺ | 164.95509 | 100.0 |

| [C₄H₆⁸¹BrO₂]⁺ | 166.95304 | 97.3 |

X-ray Crystallography for Solid-State Structural Analysis and Steric Strain Assessment

While mass spectrometry confirms the molecular formula, X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision.

For this compound, a crystalline derivative would be analyzed to elucidate its precise solid-state conformation. Key structural parameters of interest would include:

The C=C double bond length and the planarity of the vinyl group.

The C-Br bond length and its orientation relative to the double bond.

The bond angles around the sp² hybridized carbons to assess any deviation from the ideal 120°, which could indicate steric strain.

The conformation of the carboxylic acid group relative to the rest of the molecule.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the carboxylic acid group, which dictate the crystal packing. nih.gov

By analyzing these parameters, particularly the torsion angles and any non-ideal bond angles, the degree of steric strain within the molecule can be assessed. For instance, steric hindrance between the bulky bromine atom and the carboxylic acid group could lead to twisting around the C-C single bonds, resulting in a non-planar conformation. This structural information is crucial for understanding the molecule's reactivity and physical properties.

Computational and Theoretical Investigations of 3 Bromo but 3 Enoic Acid

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT), MINDO/3)

Quantum mechanical methods are fundamental to modern chemical research, offering deep insights into molecular structure and reactivity. For a molecule like 3-Bromo-but-3-enoic acid, methods such as Density Functional Theory (DFT) and the semi-empirical MINDO/3 would be the tools of choice. DFT, in particular, is widely used for its balance of accuracy and computational cost, making it suitable for calculating the properties of medium-sized organic molecules. mdpi.com These methods are used to model the electronic structure of the molecule, from which a wide range of properties can be derived.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is for illustrative purposes to show typical data obtained from geometry optimization calculations.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311G) |

|---|---|---|

| Bond Length | C=C | ~1.34 Å |

| C-C | ~1.50 Å | |

| C-Br | ~1.88 Å | |

| C=O | ~1.21 Å | |

| C-O | ~1.35 Å | |

| Bond Angle | C-C=C | ~122° |

| Br-C=C | ~120° | |

| C-C=O | ~125° |

| Dihedral Angle | C=C-C=O | ~0° (planar) or ~180° (anti-planar) |

Electronic Structure Analysis (HOMO-LUMO Gaps, Natural Bond Orbital (NBO) Interactions)

Analysis of the electronic structure provides critical information about a molecule's reactivity and stability. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests the molecule is more likely to be reactive.

Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge distribution, hybridization, and donor-acceptor (bonding and anti-bonding) interactions within a molecule. researchgate.netwisc.edu For this compound, NBO analysis could provide insights into the nature of the C-Br bond, the delocalization of electrons across the double bond and carbonyl group, and intramolecular hydrogen bonding involving the carboxylic acid group. Such analyses help in understanding the interplay of inductive and resonance effects caused by the bromine atom and the carboxylic acid function.

Table 2: Hypothetical Electronic Properties of this compound (Illustrative) This table illustrates the kind of data generated from an electronic structure analysis.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest available electron state; relates to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification.

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are routinely performed. Methods like GIAO (Gauge-Including Atomic Orbital) are often used in conjunction with DFT. modgraph.co.uk For halogenated compounds, calculations can be challenging due to the "heavy atom effect," where the large number of electrons in atoms like bromine can influence the magnetic shielding of nearby nuclei in ways that are difficult to model perfectly. researchgate.net

Vibrational Frequencies: The calculation of vibrational frequencies is used to predict the infrared (IR) and Raman spectra of a molecule. This analysis helps in identifying characteristic functional groups, such as the C=O stretch of the carboxylic acid and the C=C stretch of the alkene group.

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Illustrative) This table demonstrates how theoretical data is compared with experimental results for structural assignment.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 (-COOH) | 170.5 | 169.8 |

| C2 (-CH₂-) | 40.2 | 39.7 |

| C3 (=C-Br) | 115.8 | 115.1 |

| C4 (=CH₂) | 128.3 | 127.9 |

Reaction Mechanism Elucidation through Transition State Modeling

Theoretical chemistry is a powerful tool for investigating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the structures of transition states—the high-energy species that exist transiently between reactants and products. Calculating the energy barrier associated with the transition state allows for the prediction of reaction rates and the determination of the most likely reaction pathway. While no specific mechanistic studies on this compound were found, this methodology is commonly applied to understand reactions like additions to the double bond or substitutions involving the bromine atom. stackexchange.com

Solvation Models and Environmental Effects on Molecular Properties

Reactions are most often carried out in a solvent, and the solvent can have a profound effect on molecular properties and reactivity. Computational solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the presence of a solvent. mdpi.comresearchgate.net These models treat the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of molecular properties in a more realistic environment. For this compound, a polar molecule with a hydrogen-bonding functional group, modeling solvent effects would be essential for accurate predictions of its behavior in solution.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

While quantum mechanical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. For this compound, an MD simulation could be used to study its conformational dynamics in solution, its interaction with solvent molecules, or its behavior in a larger biological or material system. This provides a more dynamic and realistic picture of the molecule's behavior than static calculations alone.

Strategic Applications of 3 Bromo but 3 Enoic Acid As a Key Intermediate in Complex Organic Synthesis

Building Block for Novel Carbon Frameworks

The presence of both a vinyl bromide and a carboxylic acid moiety makes 3-bromo-but-3-enoic acid a valuable C4 building block for the elaboration of complex carbon skeletons. It can participate in a variety of carbon-carbon bond-forming reactions to generate polycyclic and spirocyclic systems, as well as substituted but-3-enoic acid scaffolds.

Synthesis of Polycyclic and Spirocyclic Systems

While direct applications of this compound in the synthesis of polycyclic and spirocyclic systems are not extensively documented in dedicated studies, its structural motifs suggest its utility in established synthetic strategies. For instance, the vinyl bromide component can act as a dienophile in Diels-Alder reactions, a powerful tool for the construction of six-membered rings, which are foundational to many polycyclic structures. The reaction of this compound with a suitable diene could furnish a cyclohexene (B86901) derivative, which can then undergo further transformations to build more complex polycyclic frameworks.

Furthermore, derivatives of this compound could be employed in intramolecular cyclization reactions to form spirocyclic compounds. For example, conversion of the carboxylic acid to an appropriate functional group could facilitate a ring-closing reaction onto the vinyl bromide or a derivative thereof, leading to the formation of a spirocenter.

| Reaction Type | Potential Application of this compound | Resulting System |

| Diels-Alder Reaction | As a dienophile with a conjugated diene | Polycyclic System |

| Intramolecular Cyclization | As a precursor for a cyclizing substrate | Spirocyclic System |

Construction of Substituted But-3-enoic Acid Scaffolds

The vinyl bromide moiety of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, offering a direct route to a wide array of substituted but-3-enoic acid scaffolds. These reactions are fundamental in modern organic synthesis for the creation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: The reaction of this compound with various organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base would lead to the formation of 3-substituted-but-3-enoic acids. This method is highly versatile, allowing for the introduction of aryl, heteroaryl, vinyl, and alkyl groups at the 3-position.

Heck Reaction: The coupling of this compound with alkenes, catalyzed by a palladium complex, would yield more complex unsaturated carboxylic acids. This reaction forms a new carbon-carbon bond at the site of the bromine atom, extending the carbon chain and introducing further functionality.

Sonogashira Coupling: The reaction with terminal alkynes under palladium-copper catalysis would provide 3-alkynyl-but-3-enoic acids. These products are valuable intermediates for the synthesis of more complex molecules, including conjugated enynes.

These cross-coupling strategies provide a powerful platform for generating a diverse library of substituted but-3-enoic acid derivatives, which can serve as key intermediates in the synthesis of natural products and pharmaceutically active compounds.

| Cross-Coupling Reaction | Coupling Partner | Product Type |

| Suzuki Coupling | Organoboron Reagent | 3-Aryl/Vinyl/Alkyl-but-3-enoic acid |

| Heck Reaction | Alkene | Substituted Unsaturated Carboxylic Acid |

| Sonogashira Coupling | Terminal Alkyne | 3-Alkynyl-but-3-enoic acid |

Precursor for Heterocyclic Compounds

The reactivity of this compound and its derivatives makes it a promising precursor for the synthesis of a variety of heterocyclic compounds. The interplay between the carboxylic acid, the double bond, and the vinyl bromide allows for a range of cyclization strategies to form different ring systems.

Cyclization Reactions to Form Furanones and Other Ring Systems

Intramolecular cyclization of this compound or its derivatives can lead to the formation of five-membered heterocyclic rings such as furanones. For instance, under appropriate conditions, the carboxylate could act as a nucleophile, attacking the carbon bearing the bromine atom in an intramolecular fashion to yield a furan-2-one derivative. While specific examples with this compound are not prominent, this type of cyclization is a well-established method for furanone synthesis.

Utility in the Synthesis of Triazine Derivatives

The synthesis of triazine derivatives often involves the condensation of dicarbonyl compounds or their equivalents with amidines or related nitrogen-containing species. While a direct role for this compound is not immediately apparent, it could be chemically modified to a suitable precursor. For example, conversion to a β-keto ester or a related 1,3-dicarbonyl equivalent could allow for its participation in classical triazine synthesis protocols.

Role in the Generation of Pyrimidine (B1678525), Pyrane, Pyridine (B92270), and Phthalazinone Derivatives

The versatile functionality of this compound suggests its potential as a starting material for a variety of other heterocyclic systems.

Pyran Derivatives: A related compound, 3-bromobut-3-en-1-ol, has been successfully used in the diastereoselective synthesis of 2,6-disubstituted tetrahydropyranones through a Prins cyclization with aldehydes. This reaction proceeds via the formation of a stable six-membered chairlike tetrahydropyranyl carbocation. This suggests that derivatives of this compound, where the carboxylic acid is reduced to an alcohol, could be valuable precursors for pyran-containing structures.

Pyrimidine and Pyridine Derivatives: The construction of pyrimidine and pyridine rings typically requires precursors with a 1,3-dicarbonyl or equivalent reactivity pattern. Similar to the synthesis of triazines, this compound would need to be transformed into a suitable intermediate to be utilized in standard synthetic routes for these heterocycles.

Phthalazinone Derivatives: The synthesis of phthalazinone derivatives generally involves the reaction of phthalic anhydrides or related ortho-disubstituted benzene (B151609) derivatives with hydrazine. A direct application of this compound in these syntheses is unlikely without significant structural modification.

| Heterocyclic System | Potential Synthetic Strategy Involving this compound or its Derivatives |

| Furanones | Intramolecular cyclization of the carboxylate onto the vinyl bromide. |

| Triazines | Conversion to a 1,3-dicarbonyl equivalent for condensation reactions. |

| Pyrimidines | Conversion to a 1,3-dicarbonyl equivalent for cyclocondensation. |

| Pyranes | Reduction of the carboxylic acid to an alcohol, followed by Prins cyclization. |

| Pyridines | Transformation into a suitable precursor for established pyridine ring syntheses. |

| Phthalazinones | Not a direct precursor; would require extensive modification. |

Role in the Synthesis of Fluorinated Analogues with Modified Reactivity

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This has led to a surge of interest in the development of synthetic methodologies for the preparation of fluorinated analogues of biologically active compounds. This compound serves as a valuable precursor in this context, providing a scaffold that can be readily modified to incorporate fluorine and yield analogues with tailored reactivity.

The vinyl bromide moiety of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of various fluorine-containing groups. For instance, coupling with fluorinated arylboronic acids or other organofluorine reagents can yield complex molecules with precisely positioned fluorine atoms. The reactivity of the resulting fluorinated analogues is often significantly different from their non-fluorinated counterparts, a feature that is exploited in the design of new pharmaceuticals and agrochemicals.

A general synthetic strategy involves the initial protection of the carboxylic acid group of this compound, followed by a palladium-catalyzed cross-coupling reaction to introduce the desired fluorinated substituent. Subsequent deprotection of the carboxylic acid yields the target fluorinated analogue. The specific reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields and selectivity.

| Reactant | Coupling Partner | Catalyst System | Product |

| Protected this compound | 4-Fluorophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Protected 3-(4-Fluorophenyl)-but-3-enoic acid |

| Protected this compound | (Trifluoromethyl)trimethylsilane | Pd₂(dba)₃, CsF | Protected 3-(Trifluoromethyl)-but-3-enoic acid |

Integration into Bioorganic Synthesis as a Chemical Probe for Systemic Studies (Focus on Chemical Methodologies)

Chemical probes are essential tools for elucidating biological processes at the molecular level. The unique structural features of this compound make it an attractive scaffold for the design and synthesis of novel chemical probes. The vinyl bromide functionality can serve as a reactive "handle" for bioorthogonal ligation reactions, allowing for the specific labeling of biomolecules in complex biological systems.

One key chemical methodology involves the use of this compound derivatives in Staudinger ligations or copper-free click chemistry reactions. These bioorthogonal reactions are highly specific and can proceed under physiological conditions without interfering with native biological processes. For example, the vinyl bromide can be converted to an azide (B81097) or a strained alkyne, which can then be selectively reacted with a corresponding phosphine (B1218219) or cyclooctyne-containing biomolecule, respectively.

The carboxylic acid group of this compound provides a convenient attachment point for reporter groups such as fluorophores, biotin, or other affinity tags. This allows for the visualization and isolation of the labeled biomolecules, providing valuable insights into their function and localization within a cell or organism.

Methodologies for Probe Synthesis and Application:

| Probe Scaffold | Bioorthogonal Reaction | Target Biomolecule | Application |

| 3-Azido-but-3-enoic acid derivative | Staudinger Ligation | Phosphine-labeled protein | Protein tracking and localization |

| 3-Alkynyl-but-3-enoic acid derivative | Copper-Free Click Chemistry | Azide-modified glycan | Glycan imaging in living cells |

| This compound-fluorophore conjugate | Michael Addition | Thiol-containing enzyme active site | Enzyme activity profiling |

Development of Novel Materials through Polymerization or Liquid Crystal Design

The reactive vinyl group and the polar carboxylic acid functionality of this compound make it a promising monomer for the synthesis of functional polymers and liquid crystals. The ability to undergo polymerization, coupled with the potential for post-polymerization modification of the bromo and carboxyl groups, opens up avenues for the creation of materials with tailored properties.

Polymerization:

This compound and its derivatives can undergo radical polymerization to yield polymers with pendant bromo and carboxylic acid groups. These functional groups can be further modified to introduce a wide range of functionalities, leading to materials with applications in areas such as drug delivery, coatings, and adhesives. The presence of the bromine atom also imparts flame-retardant properties to the resulting polymers.

| Monomer | Polymerization Method | Resulting Polymer | Potential Application |

| This compound methyl ester | Free Radical Polymerization | Poly(methyl 3-bromo-but-3-enoate) | Flame-retardant coating |

| This compound | Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | Well-defined poly(this compound) | Functional hydrogel |

Liquid Crystal Design:

The rigid double bond and the polar carboxylic acid group of this compound can be incorporated into the molecular design of liquid crystals. By attaching mesogenic (liquid crystal-forming) units to the butenoic acid scaffold, it is possible to create novel liquid crystalline materials. The bromine atom can influence the intermolecular interactions and thus the mesomorphic (liquid crystalline) properties of the resulting compounds. The ability to tune the molecular structure by modifying the butenoic acid core allows for the design of liquid crystals with specific phase behaviors and electro-optical properties for applications in displays and sensors.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 3-Bromo-but-3-enoic acid, and how can spectral data resolve structural ambiguities?

- Methodological Answer : Use NMR (¹H and ¹³C) to confirm the double bond position and bromine substitution. The vinyl proton (at the β-position) will show splitting patterns distinct from α-protons due to coupling with adjacent protons and bromine's electronegativity. Compare experimental IR spectra with computational predictions (e.g., DFT) to validate the carboxylic acid group’s stretching vibrations (~2500-3300 cm⁻¹ for O-H, ~1700 cm⁻¹ for C=O). For mass spectrometry (MS), observe the molecular ion peak (M⁺) and fragmentation patterns (e.g., loss of COOH or Br groups) to confirm molecular weight and substituent stability .

Q. How can synthetic routes to this compound be optimized to minimize side reactions like elimination or over-bromination?

- Methodological Answer : Use controlled bromination of but-3-enoic acid with N-bromosuccinimide (NBS) under radical initiation (e.g., UV light or AIBN) in anhydrous CCl₄. Monitor reaction temperature (0–5°C) to suppress elimination. Purify via recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, 10% MeOH in DCM). Confirm purity via HPLC or TLC (Rf comparison with standards) .

Advanced Research Questions

Q. How does the electron-withdrawing bromine substituent influence the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : The bromine atom increases the dienophile’s electrophilicity by polarizing the double bond, accelerating cycloaddition. Use computational tools (e.g., Gaussian) to calculate frontier molecular orbitals (FMOs) and predict regioselectivity. Experimentally, compare reaction rates and endo/exo product ratios with non-brominated analogs (e.g., but-3-enoic acid) under identical conditions (solvent, temperature). Analyze stereochemistry via X-ray crystallography or NOESY NMR .

Q. What strategies resolve contradictions in reported pKa values for this compound across solvents?

- Methodological Answer : Perform potentiometric titrations in varying solvents (water, DMSO, THF) to measure pKa shifts. Use UV-Vis spectroscopy to track deprotonation of the carboxylic group (λmax shifts). Cross-validate with computational pKa prediction tools (e.g., COSMO-RS). Note that solvent polarity and hydrogen-bonding capacity significantly affect acidity; discrepancies may arise from solvation effects .

Q. How can the environmental toxicity of this compound be assessed for safe laboratory disposal?

- Methodological Answer : Conduct Daphnia magna acute toxicity assays (LC50) and algal growth inhibition tests (OECD 201/202 guidelines). Compare results with structurally similar compounds (e.g., 3-Bromophenylacetic acid, LC50 ~10 mg/L ). For degradation studies, use advanced oxidation processes (AOPs) like UV/H₂O₂ and monitor intermediates via LC-MS. Report findings in accordance with REACH regulations .

Key Considerations for Researchers

- Synthetic Challenges : Bromine’s lability may lead to HBr elimination; use inert atmospheres and low temperatures .

- Safety Protocols : Store at 2–8°C in airtight containers away from bases or oxidizing agents. Neutralize spills with sodium bicarbonate .

- Data Gaps : Limited direct studies on this compound necessitate reliance on analog data; prioritize experimental validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.